molecular formula C16H15N5OS B2672239 4-[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]thiomorpholine CAS No. 1775433-04-9

4-[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]thiomorpholine

Cat. No.: B2672239
CAS No.: 1775433-04-9
M. Wt: 325.39
InChI Key: UXPNMXHJJDYFNU-UHFFFAOYSA-N
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Description

Historical Context of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds have dominated pharmaceutical research for over a century, underpinning approximately 75% of FDA-approved drugs. Their versatility arises from the ability to mimic endogenous molecules, engage in diverse non-covalent interactions, and exhibit tunable electronic properties. Pyrimidines, for instance, are foundational to nucleic acids and antivirals like zidovudine, while morpholine derivatives have been exploited for their solubility and metabolic stability. The strategic incorporation of sulfur atoms into heterocycles, as seen in thiomorpholine, emerged in the 1970s to enhance lipophilicity and blood-brain barrier permeability, exemplified by antipsychotics like thiothixene. The integration of 1,2,4-oxadiazoles, first synthesized in the early 20th century, gained traction in the 1990s as bioisosteres for ester and amide groups, mitigating susceptibility to enzymatic hydrolysis.

Evolution and Significance of 1,2,4-Oxadiazole Scaffolds

1,2,4-Oxadiazoles have evolved into privileged scaffolds due to their synthetic accessibility and bioisosteric utility. Their planar, aromatic structure facilitates π-π stacking with protein targets, while the oxygen and nitrogen atoms enable hydrogen bonding. A 2020 review highlighted their role in antimicrobial agents, with derivatives exhibiting minimum inhibitory concentrations (MIC) below 4 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Modern synthetic strategies, such as microwave-assisted cyclization, have reduced reaction times from hours to minutes while improving yields. For example, Entry 6 in Table 1 of the provided PMC article demonstrates solvent-free synthesis using NH~4~F/Al~2~O~3~ under microwave irradiation, achieving 40–90% yields in 10 minutes. These advancements underscore the scaffold’s adaptability in drug design.

Pyrimidine-Based Heterocycles in Therapeutic Development

Pyrimidine derivatives are cornerstones of anticancer and antiviral therapies, with their nitrogen-rich structure enabling interactions with kinases and polymerases. The patent US9156845B2 discloses pyrrolo[2,3-d]pyrimidine derivatives bearing morpholine substituents, demonstrating potent kinase inhibition. Substituting the oxygen atom in morpholine with sulfur to form thiomorpholine, as seen in the target compound, alters electron distribution and enhances metabolic stability. This modification mirrors trends in kinase inhibitor optimization, where thiomorpholine-containing compounds exhibit improved pharmacokinetic profiles compared to their morpholine counterparts.

Thiomorpholine Moieties in Bioactive Molecular Frameworks

Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, offers distinct advantages over morpholine. The sulfur atom increases lipophilicity (logP by ~0.5–1.0 units) and introduces a hydrogen bond acceptor, enhancing membrane permeability. In the patent US9156845B2, morpholine-substituted pyrrolo[2,3-d]pyrimidines show nanomolar IC~50~ values against kinases, suggesting that thiomorpholine variants could further optimize target engagement. Additionally, thiomorpholine’s conformational flexibility allows adaptive binding to protein pockets, a feature exploited in protease inhibitors.

Research Objectives and Scope

This article aims to elucidate the structural and functional attributes of 4-[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]thiomorpholine, contextualizing its design within heterocyclic drug discovery. By analyzing its pyrimidine-oxadiazole-thiomorpholine triad, we explore:

  • Synthetic pathways leveraging modern cyclization techniques.
  • Electronic and steric contributions of each moiety to bioactivity.
  • Potential therapeutic applications inferred from analogous structures.

The exclusion of dosage and safety data ensures a focus on molecular design and mechanistic hypotheses, aligned with the compound’s preclinical relevance.

Properties

IUPAC Name

3-phenyl-5-(4-thiomorpholin-4-ylpyrimidin-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-2-4-12(5-3-1)14-19-16(22-20-14)13-10-17-11-18-15(13)21-6-8-23-9-7-21/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPNMXHJJDYFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . The reaction conditions are generally mild, and the yields can be optimized by adjusting the temperature and reaction time.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole scaffold have shown promising results against various cancer cell lines:

  • In vitro Studies : Compounds similar to 4-[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]thiomorpholine demonstrated cytotoxic effects against human cervical (HeLa), colon adenocarcinoma (Caco-2), and breast cancer cell lines (MCF-7) with IC50 values ranging from 0.19 to 0.78 µM depending on the substituents present on the oxadiazole ring .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. Notably, derivatives of 1,2,4-oxadiazoles have been identified as potent inhibitors of carboxylesterases like Notum, which play a role in tumor biology . This inhibition can lead to reduced tumor growth and metastasis.

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit antimicrobial activity against various pathogens. The incorporation of the thiomorpholine ring enhances solubility and bioavailability, making these compounds suitable candidates for further development as antimicrobial agents .

Case Study 1: Anticancer Screening

A series of synthesized oxadiazole derivatives were tested against multiple cancer cell lines. The most potent compounds demonstrated significant cytotoxicity with IC50 values lower than those of standard chemotherapy agents like doxorubicin. For example, one derivative exhibited an IC50 value of 0.48 µM against the MCF-7 cell line .

Case Study 2: Enzyme Inhibition Profile

In a study focused on enzyme inhibition, several oxadiazole derivatives were evaluated for their ability to inhibit Notum carboxylesterase activity. Compounds with specific substitutions showed IC50 values as low as 6.2 nM, indicating high potency and specificity .

Mechanism of Action

The mechanism of action of 4-[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]thiomorpholine involves its interaction with specific molecular targets. For instance, it has been shown to affect acetylcholine receptors, which are crucial for neurotransmission . The compound may also inhibit certain enzymes, thereby disrupting metabolic pathways in target organisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-{5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}thiomorpholine

  • Structural Difference : The 2-fluorophenyl substitution on the oxadiazole ring introduces electronegativity, which may enhance binding affinity to hydrophobic pockets in target proteins.
  • Molecular Properties: Formula: C₁₆H₁₂FN₅O₂S Molecular Weight: 357.36 g/mol Key Features: Fluorine substitution improves metabolic stability and bioavailability compared to the non-fluorinated parent compound .
  • Research Findings : Fluorinated analogs often exhibit superior pharmacokinetic profiles in preclinical studies due to reduced oxidative metabolism .

4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine

  • Structural Difference : Replaces the pyrimidine-thiomorpholine system with a thiazole ring bearing an isopropyl group.
  • Research Findings : Thiazole derivatives are frequently explored as kinase inhibitors; the isopropyl group in this compound may sterically hinder interactions with larger active sites .

5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one

  • Structural Difference : Incorporates a coumarin moiety instead of thiomorpholine, introducing fluorescence properties useful for cellular imaging.
  • Molecular Properties :
    • Formula: C₂₂H₁₃N₃O₄ (estimated)
    • Key Features: Coumarin enhances UV absorption, enabling tracking in biological systems .
  • Research Findings : Coumarin-containing analogs are utilized in photodynamic therapy and as fluorescent probes for enzyme activity assays .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Bioactivity/Application
4-[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]thiomorpholine C₁₆H₁₃N₅O₂S ~339.4* Thiomorpholine Enzyme inhibition, anticancer
4-{5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}thiomorpholine C₁₆H₁₂FN₅O₂S 357.36 2-Fluorophenyl Enhanced metabolic stability
4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine C₁₄H₁₄N₄OS 286.35 Isopropyl-thiazole Kinase inhibition
5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one C₂₂H₁₃N₃O₄ ~383.36 Coumarin Fluorescent probes, phototherapy

*Estimated based on structural analogy to fluorinated derivative .

Key Research Findings

  • Computational Insights : Density-functional theory (DFT) studies highlight that fluorinated derivatives exhibit lower HOMO-LUMO gaps, suggesting improved electronic interactions with biological targets .
  • Synthetic Accessibility : Microwave-assisted synthesis (e.g., for oxadiazole-pyrimidine hybrids) reduces reaction times and improves yields compared to conventional methods .
  • Crystallography : X-ray crystallography (via CCP4 suite) confirms the planar geometry of the oxadiazole ring, critical for π-π interactions in protein binding .

Biological Activity

The compound 4-[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]thiomorpholine is a nitrogen-rich heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiomorpholine ring linked to a pyrimidine and an oxadiazole moiety. Its structural complexity allows it to interact with various biological targets, making it a candidate for therapeutic applications.

  • Inhibition of Enzymes : Compounds related to oxadiazoles have been shown to act as inhibitors of various enzymes. For example, they can inhibit dipeptidyl peptidase IV (DPP-IV), which is relevant in the management of type 2 diabetes. This inhibition prevents the degradation of incretin hormones, thus enhancing insulin secretion.
  • Antitumor Activity : Research indicates that oxadiazole derivatives exhibit significant cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of p53 pathways . For instance, derivatives with similar structures have shown IC50 values indicating effective cytotoxicity against various cancer cell lines such as HeLa and MCF-7.
  • Antimicrobial Properties : The oxadiazole framework has been associated with antibacterial and antiviral activities. These compounds disrupt bacterial and viral protein functions, inhibiting replication and infection processes.

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME) characteristics that are influenced by its chemical structure. Studies suggest that modifications to the oxadiazole and pyrimidine components can enhance bioavailability and selectivity towards target sites in biological systems .

Cytotoxic Activity

A study evaluated the cytotoxic effects of various oxadiazole derivatives against HeLa cells using the MTT assay. The results indicated that compounds containing both oxadiazole and thiomorpholine exhibited enhanced cytotoxicity compared to their individual components. Notably, compounds with lower IC50 values demonstrated more potent antitumor activity .

Inhibition Studies

Research has shown that specific derivatives can effectively inhibit Notum carboxylesterase activity, which is implicated in various diseases including cancer . This inhibition was confirmed through crystallographic fragment screening techniques that optimized lead compounds for better efficacy.

Data Table: Biological Activity Summary

Activity TypeCompound TypeTarget/Cell LineIC50 (µM)Reference
DPP-IV InhibitionOxadiazole derivativeHuman cellsN/A
CytotoxicityThis compoundHeLa29
AntimicrobialOxadiazole-based compoundsBacterial strainsN/A
Notum Inhibition5-Phenyl-1,3,4-oxadiazol derivativesEnzymatic activityN/A

Q & A

Q. What synthetic routes are recommended for preparing 4-[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]thiomorpholine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Formation of the oxadiazole ring via cyclization of precursors like acylhydrazides with nitriles under microwave-assisted conditions to enhance reaction efficiency .
  • Step 2 : Coupling the oxadiazole-pyrimidine intermediate with thiomorpholine using nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are often employed, with Lewis acids (e.g., ZnCl₂) as catalysts to improve regioselectivity .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), validated by HPLC .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • NMR (¹H, ¹³C): Assigns proton and carbon environments, confirming the presence of thiomorpholine and oxadiazole moieties .
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for oxadiazole) .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D structure using SHELX programs for refinement, critical for confirming stereochemistry .

Q. What biological activities are reported for structurally analogous compounds?

  • Methodological Answer : Similar derivatives exhibit:
  • Antimicrobial Activity : Inhibition of Staphylococcus aureus and Bacillus subtilis via disruption of bacterial cell wall synthesis (MIC values typically <10 µg/mL) .
  • Anticancer Potential : Apoptosis induction in cancer cell lines (e.g., HeLa) through kinase inhibition or DNA intercalation .
  • Bioactivity assays : Use broth microdilution for antimicrobial testing and MTT assays for cytotoxicity profiling .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) calculate HOMO-LUMO gaps, molecular electrostatic potentials, and charge distribution. Basis sets like 6-31G(d) optimize geometry and predict reactivity .
  • Molecular Dynamics (MD) : Simulates solvation effects and ligand-protein interactions using software like Gaussian or GROMACS .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Orthogonal Assays : Validate antimicrobial activity using both agar diffusion and liquid culture methods to rule out false positives .
  • Purity Verification : Employ HPLC-MS to confirm compound integrity, as impurities (e.g., unreacted thiomorpholine) may skew results .
  • Cell Line Authentication : Use STR profiling to ensure consistency in cytotoxicity studies .

Q. What strategies optimize bioactivity through structural modification?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
  • Oxadiazole Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Pyrimidine Substitutions : Replace hydrogen with halogens (e.g., Cl, F) to improve target binding affinity .
  • Prodrug Design : Incorporate ester groups to enhance bioavailability, followed by enzymatic cleavage in vivo .

Q. How can X-ray crystallography determine binding modes with target proteins?

  • Methodological Answer :
  • Cocrystallization : Soak the compound with purified protein targets (e.g., kinases) in crystallization buffers (e.g., PEG 8000, pH 7.4) .
  • Data Collection : Use synchrotron radiation (λ = 1.0 Å) for high-resolution (<2.0 Å) diffraction data .
  • Refinement : Apply SHELXL for structure solution, and CCP4 suites for electron density map analysis .

Q. How to address low yields in thiomorpholine ring formation during synthesis?

  • Methodological Answer :
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce side reactions .
  • Catalyst Screening : Test Pd(OAc)₂/XPhos systems for improved coupling efficiency .
  • Temperature Control : Conduct reactions under inert atmosphere at 60–80°C to balance kinetics and stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.